3-Amino-N-(sec-butyl)propanamide hydrochloride

Purity Analysis Quality Control Procurement Specification

Sourcing saturated 3D building blocks with defined stereochemistry often limits medicinal chemistry programs. 3-Amino-N-(sec-butyl)propanamide hydrochloride (CAS 1181458-94-5) resolves this with Fsp³ = 0.857, one chiral center, and balanced H-bond profile (2 HBD / 2 HBA). • ≥95% and NLT 98% purity grades with lot-specific QC • Suited for amide coupling, reductive amination, and chiral resolution • GHS07-classified; full SDS and documentation provided. Bulk quantities available with global shipping.

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
CAS No. 1181458-94-5
Cat. No. B1521237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(sec-butyl)propanamide hydrochloride
CAS1181458-94-5
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)CCN.Cl
InChIInChI=1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
InChIKeyDVCMCTCDNXRXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(sec-butyl)propanamide hydrochloride Identity & Properties


3-Amino-N-(sec-butyl)propanamide hydrochloride (CAS 1181458-94-5) is a secondary amide derivative featuring a sec-butyl substituent, existing as a hydrochloride salt with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.68 g/mol . The compound's free base form (C₇H₁₆N₂O) has a molecular weight of 144.21 g/mol [1]. It is commercially available as a research chemical , typically supplied at purities of 95% or ≥98%, and is classified as an intermediate building block for pharmaceutical research applications .

Workflow Amide coupling & reductive amination
Selection Sec-butyl secondary amide with primary amine Chiral intermediate for asymmetric synthesis research
Use Context Research building block with available purity grades Supports medicinal chemistry scaffold diversification

Generic Substitution Limitations for 3-Amino-N-(sec-butyl)propanamide hydrochloride


Direct experimental comparative data (head-to-head biological or physicochemical studies) for 3-Amino-N-(sec-butyl)propanamide hydrochloride against close structural analogs are extremely scarce in the open scientific literature. Without such data, generic substitution cannot be justified. Available physicochemical parameters—including calculated logP of -0.198 and a high fraction of sp³-hybridized carbon atoms (Fsp³ = 0.857) —indicate that even minor structural modifications in the amine or amide moieties could substantially alter the compound's solubility, hydrogen-bonding capacity, and overall molecular recognition profile [1]. This intrinsic variability underscores the critical need for lot-specific characterization and purity verification rather than assuming functional equivalence.

Lack of head-to-head comparative data prevents validation of generic substitutes; lot-specific characterization is essential.
Minor structural changes in amine or amide moieties may shift logP, H-bond capacity, and molecular recognition profiles.
Achiral N-alkyl propanamide analogs cannot replicate the stereochemical complexity needed for enantioselective synthesis.

Analytical Benchmarks for 3-Amino-N-(sec-butyl)propanamide hydrochloride


Purity Grade Comparison

Commercial availability of 3-Amino-N-(sec-butyl)propanamide hydrochloride spans two distinct purity grades. The standard industry minimum specification is 95%, as offered by multiple vendors . A higher-grade specification of NLT 98% (Not Less Than 98%) is available from select manufacturers . For applications requiring precise stoichiometric control or minimal impurity interference, the 3-percentage-point purity difference may be procurement-relevant .

Purity specification
Supplier specification
NLT 98% (higher grade) 95% (industry baseline) +3 pp minimum purity difference
Procurement-relevant purity differentiation for stoichiometric control
Analytical method not disclosed; verify with in-house QC
Purity Analysis Quality Control Procurement Specification

Hydrophilicity and LogP Profile

The target compound has a calculated logP value of -0.198 , indicating moderate hydrophilicity and a predicted preference for aqueous environments over organic phases. The free base form exhibits a calculated logP of 0.036 [1], demonstrating that hydrochloride salt formation significantly enhances aqueous solubility potential. This parameter contrasts with more lipophilic N-alkyl propanamide analogs containing aryl or extended alkyl substituents, which typically exhibit logP values > 1.0 and substantially different partitioning behavior .

Hydrophilicity (logP)
Class-level inference
logP = -0.198 (HCl salt) logP = 0.036 (free base); typical aryl analogs >1.0 >1 log unit shift vs lipophilic analogs
Moderate aqueous preference supports buffer-compatible assay design
Calculated property; experimental solubility confirmation recommended
Physicochemical Property Solubility Prediction Drug-likeness

Molecular Saturation and Fsp³ Profile

The target compound exhibits a calculated fraction of sp³-hybridized carbon atoms (Fsp³) of 0.857 , placing it in the high-saturation regime (>0.45) that correlates with improved clinical success rates in drug discovery [1]. The presence of a single chiral center (asymmetric atoms = 1) introduces stereochemical complexity absent in achiral analogs such as N-(tert-butyl)propanamide derivatives, which exhibit distinct conformational preferences and potentially different target engagement profiles .

Saturation (Fsp³)
Class-level inference
0.857
High 3D character may reduce promiscuous binding risk
Structural calculation; compared to flat aromatics Fsp³ <0.3
Molecular Complexity Three-Dimensionality Drug Discovery Metric

Hydrogen Bond Donor/Acceptor Profile

The hydrochloride salt form of 3-Amino-N-(sec-butyl)propanamide contains two hydrogen bond donors (the protonated primary amine and the amide N-H) and two hydrogen bond acceptors (the amide carbonyl oxygen) . The free base form also possesses two H-bond donors and two H-bond acceptors [1]. This balanced donor-acceptor profile supports specific intermolecular interactions that may be critical for target engagement in biological systems or for supramolecular assembly in materials applications. In contrast, N,N-disubstituted propanamide analogs lacking the primary amine would exhibit reduced hydrogen bond donor capacity and altered binding thermodynamics .

H-bond profile
Class-level inference
HBD 2 / HBA 2
Balanced donor-acceptor may support specific target interactions
Compared to tertiary amides (HBD 1); peptidomimetics (HBD 3-5)
Molecular Recognition Binding Affinity Supramolecular Interaction

GHS Hazard Classification

The target compound carries a harmonized GHS classification as Harmful/Irritant (GHS07 pictogram, Signal Word: Warning) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is documented and standardized, enabling consistent risk assessment and appropriate handling procedures across laboratory environments. The compound is classified as non-hazardous for transport , distinguishing it from certain reactive amine derivatives that require specialized shipping protocols .

Hazard classification
Documented classification
GHS07 Warning H302 H315 H319 H335 Not regulated for transport
Standard lab irritant; supports straightforward PPE and shipping
Based on SDS; verify institution-specific risk assessment
Laboratory Safety Risk Assessment Compliance

Commercial Availability Constraints

Procurement data indicate that 3-Amino-N-(sec-butyl)propanamide hydrochloride is not a widely stocked catalog item. At least one major supplier lists a 4-week lead time for all package sizes (100 mg, 1 g, 5 g) , while another vendor indicates the product has been discontinued . This contrasts with more common building blocks that are typically available for next-day or 3-5 day shipping. The constrained commercial availability necessitates advance procurement planning and may justify ordering larger quantities for multi-step synthetic campaigns or maintaining internal stock for time-sensitive projects.

Commercial lead time
Supply chain observation
4 weeks (all sizes) 1–5 days (common building blocks) >20-fold longer lead time
Advance procurement planning necessary for time-sensitive projects
USA stock as of March 2026; some vendors may discontinue
Supply Chain Procurement Planning Inventory Management

Application Scenarios for 3-Amino-N-(sec-butyl)propanamide hydrochloride


Medicinal Chemistry Building Block

Given its primary amine and secondary amide functionalities, 3-Amino-N-(sec-butyl)propanamide hydrochloride is positioned as a versatile building block for constructing more complex molecular architectures through amide bond formation or reductive amination. The compound's high Fsp³ (0.857) and balanced hydrogen-bonding profile (2 HBD / 2 HBA) make it particularly suitable for synthesizing saturated, three-dimensional scaffolds that align with contemporary medicinal chemistry design principles favoring increased molecular complexity and reduced aromatic ring count [1].

Physicochemical Probe with Moderate Hydrophilicity

With a calculated logP of -0.198 for the hydrochloride salt, this compound offers moderate aqueous solubility that may be advantageous in buffer-based assays or aqueous formulation development. The significant logP shift from free base (0.036) to hydrochloride salt (-0.198) [1] provides researchers with the option to tune solubility characteristics through salt form selection or pH adjustment, potentially enabling applications where precise control over partitioning behavior is required.

Chiral Building Block for Stereochemical Diversity

The presence of one asymmetric carbon atom in the sec-butyl side chain introduces stereochemical complexity that may be exploited in asymmetric synthesis or chiral resolution studies. This feature distinguishes the compound from achiral N-alkyl propanamide analogs and could be valuable in programs seeking to explore stereochemistry-activity relationships or to access enantiomerically enriched derivatives through diastereomeric salt formation or chiral chromatography.

Analytical Reference Material

The availability of this compound at defined purity specifications—95% standard grade and NLT 98% higher grade [1]—supports its use as a reference material for analytical method development, including HPLC calibration, LC-MS quantification, and impurity profiling studies. The documented safety profile (GHS07, H302/H315/H319/H335) further enables safe handling during analytical workflow development.

Application
Selection Property
Validation Focus
Saturated scaffold synthesis
High sp³ carbon fraction and balanced H-bond capacity
Scaffold complexity and stereochemical diversification
Aqueous assay development
Hydrophilicity profile with salt-tunable logP shift
Buffer solubility and partitioning behavior
Asymmetric synthesis / chiral resolution
Single chiral center in sec-butyl substituent
Enantiomeric enrichment and stereochemistry–activity relationship
Analytical method development
Multiple purity grade specifications and documented hazard profile
HPLC/LC-MS calibration and impurity profiling with safe handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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